(2S)-3-Propylhexan-2-amine;hydrochloride
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Overview
Description
(2S)-3-Propylhexan-2-amine;hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a propyl group attached to the hexane backbone, with an amine group at the second carbon position. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Propylhexan-2-amine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 3-propylhexan-2-one.
Reductive Amination: The key step involves the reductive amination of 3-propylhexan-2-one with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-Propylhexan-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
(2S)-3-Propylhexan-2-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-3-Propylhexan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-Propylhexan-2-amine: The free base form without the hydrochloride salt.
(2S)-3-Propylhexan-2-amine;acetate: Another salt form with different solubility and stability properties.
(2S)-3-Propylhexan-2-amine;phosphate: A phosphate salt form used in different applications.
Uniqueness
(2S)-3-Propylhexan-2-amine;hydrochloride is unique due to its specific structural configuration and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in applications where these properties are critical.
Properties
IUPAC Name |
(2S)-3-propylhexan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N.ClH/c1-4-6-9(7-5-2)8(3)10;/h8-9H,4-7,10H2,1-3H3;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENKRHVWHTZTKI-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(CCC)[C@H](C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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